molecular formula C40H38O8 B1251131 Dorstenone

Dorstenone

Cat. No.: B1251131
M. Wt: 646.7 g/mol
InChI Key: SUQUIVSLHDOSQP-NOLCOJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorstenone is a natural product found in Dorstenia barteri with data available.

Scientific Research Applications

Phytochemical Composition

Dorstenone is a Diels-Alder-type adduct isolated from Dorstenia barteri, along with other flavonoids. Its structure was elucidated using high-field NMR techniques, indicating its unique chemical composition and potential for various applications (Tsopmo et al., 1999).

Antimicrobial Activity

The antimicrobial activity of crude extracts from Dorstenia barteri, including this compound, was studied against a range of bacteria and fungi. The results showed significant inhibition of microbial growth, suggesting this compound's potential in treating bacterial and fungal infections (Mbaveng et al., 2008).

Pharmacological Properties

Dorstenia species, including those containing this compound, are used in traditional medicine for anti-infection, anti-snakebite, and anti-rheumatic remedies. These plants are a rich source of various bioactive compounds, including this compound, with reported anti-inflammatory, analgesic, antioxidant, and cytotoxic activities (Ngadjui & Abegaz, 2003).

Therapeutic Effects in Experimental Conditions

Studies on African Trypanosomiasis indicate that Dorstenia species, including compounds like this compound, have therapeutic effects. These compounds have been isolated from various species of Dorstenia, showing potential in anti-inflammatory, analgesic, antioxidant, and antimalarial activities (Ogbadoyi et al., 2009).

Potential in Sedative and Anticonvulsant Applications

A study on Dorstenia arifolia, a related species, showed sedative and anticonvulsant activities, which could suggest similar properties for this compound. The study indicated that the methanol extract of Dorstenia arifolia has central effects, hinting at the potential use of this compound in neurological applications (Zapata-Sudo et al., 2010).

Photosensitization and Mutation Induction

Dorstenin, a psoralen analog isolated from Dorstenia, was shown to have photosensitizing and mutational properties in E. coli and S. cerevisiae, which could have implications for this compound's use in research involving genetic and cellular studies (Lopes et al., 2001).

Properties

Molecular Formula

C40H38O8

Molecular Weight

646.7 g/mol

IUPAC Name

(E)-1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O8/c1-22(2)4-14-28-34(44)18-16-30(38(28)46)40(48)36-31(25-8-12-27(42)13-9-25)20-23(3)21-32(36)37-35(45)19-15-29(39(37)47)33(43)17-7-24-5-10-26(41)11-6-24/h4-13,15-19,21,31-32,36,41-42,44-47H,14,20H2,1-3H3/b17-7+/t31-,32-,36-/m0/s1

InChI Key

SUQUIVSLHDOSQP-NOLCOJBVSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O

Synonyms

dorstenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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